molecular formula C12H17NO B2370700 3-(Cyclopentylmethylamino)phenol CAS No. 1248647-47-3

3-(Cyclopentylmethylamino)phenol

Cat. No.: B2370700
CAS No.: 1248647-47-3
M. Wt: 191.274
InChI Key: ANWPOYZDSLUYOX-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethylamino)phenol is an aromatic compound featuring a phenol core substituted at the 3-position with a cyclopentylmethylamino group (–NH–CH₂–C₅H₉). The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

3-(cyclopentylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWPOYZDSLUYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .

Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or alkylated phenols.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .

Additionally, this compound can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

Table 1: Molecular and Crystallographic Properties of Selected Phenol Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Crystal System Hydrogen Bonding Pattern Planarity (Mean Deviation, Å) Reference
3-(Cyclopentylmethylamino)phenol* C₁₂H₁₇NO 191.27 Not reported Likely O–H⋯O/N (inferred) Not reported
3-(Diethylamino)phenol C₁₀H₁₅NO 165.23 Orthorhombic O–H⋯O (four-membered rings) 0.036–0.063
3-Aminophenol C₆H₇NO 109.13 Monoclinic O–H⋯N 0.02–0.05
3-Nitrophenol C₆H₅NO₃ 139.11 Orthorhombic O–H⋯O (nitro group as acceptor) Not reported
3-Methylphenol (m-Cresol) C₇H₈O 108.15 Monoclinic O–H⋯O (chain-like networks) Not reported

*Inferred properties based on structural analogs.

Key Observations:

  • Hydrogen Bonding: 3-(Diethylamino)phenol forms intramolecular O–H⋯O hydrogen bonds, creating four-membered rings in the crystal lattice . In contrast, 3-aminophenol exhibits O–H⋯N interactions due to the presence of an amino group . The nitro group in 3-nitrophenol likely acts as a hydrogen bond acceptor, altering its packing efficiency compared to amino-substituted derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Log Pow (Partition Coefficient) Solubility (Water) Melting Point (°C) Reference
This compound* ~2.5–3.5 (estimated) Low (inferred) Not reported
3-Amino-2,6-dimethylphenol 1.98 1.6 g/L (25°C) 168–170
3-Nitrophenol 1.46 21.6 g/L (20°C) 96–98
3-Methylphenol 1.96 22 g/L (25°C) 10–12

Key Observations:

  • Lipophilicity: The cyclopentylmethyl group in this compound is expected to increase Log Pow compared to smaller analogs like 3-aminophenol (Log Pow ~1.0–1.5), aligning it closer to 3-amino-2,6-dimethylphenol (Log Pow 1.98) .
  • Solubility: Bulkier substituents reduce aqueous solubility. For example, 3-nitrophenol’s nitro group enhances solubility (21.6 g/L) compared to amino derivatives like 3-amino-2,6-dimethylphenol (1.6 g/L) .

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